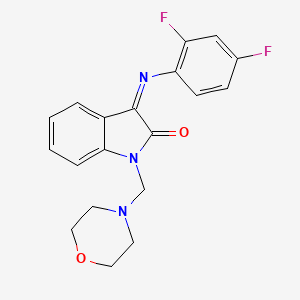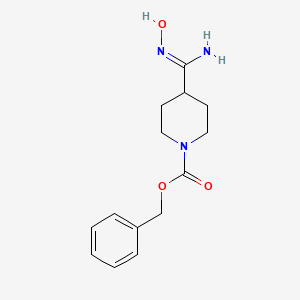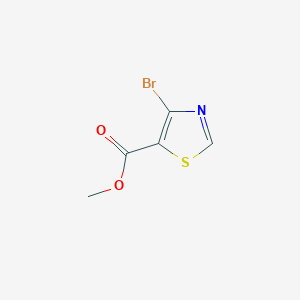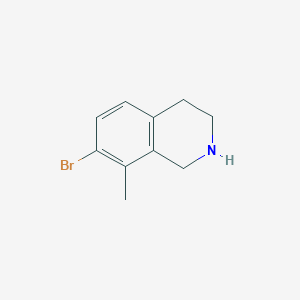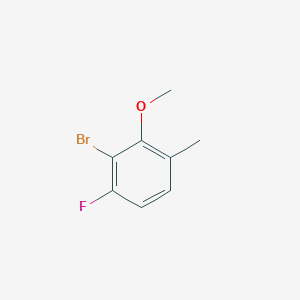
2-Bromo-1-fluoro-3-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-fluoro-3-methoxy-4-methylbenzene” is a chemical compound with the CAS Number: 1780793-97-6 . It has a molecular weight of 219.05 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-bromo-3-fluoro-6-methylphenyl methyl ether . The InChI code is 1S/C8H8BrFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 . This information can be used to deduce the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
2-Br-1-F-3-OMe-4-MeBz is used in a wide range of scientific research applications. It is used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and polymers materials. It is also used as a solvent for the synthesis of organic compounds, and as a catalyst for the synthesis of organic compounds. Additionally, it is used in medicinal chemistry for the synthesis of pharmaceuticals, and in materials science for the synthesis of polymers materials.
Wirkmechanismus
2-Br-1-F-3-OMe-4-MeBz is an electron-rich compound that can act as a Lewis acid. It can react with Lewis bases to form adducts, and can also react with other electron-rich compounds to form addition products. Additionally, it can act as a nucleophile and can react with electrophiles to form substitution products.
Biochemical and Physiological Effects
2-Br-1-F-3-OMe-4-MeBz is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of compounds that do have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Br-1-F-3-OMe-4-MeBz is a highly versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored for long periods of time without degradation. Additionally, it is non-toxic and non-volatile, making it safe to use in laboratory experiments. However, it is important to note that it is a highly reactive compound and must be handled with care to avoid potential accidents.
Zukünftige Richtungen
There are a number of potential future directions for 2-Br-1-F-3-OMe-4-MeBz. It can be used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and polymers materials. Additionally, it can be used as a solvent for the synthesis of organic compounds, and as a catalyst for the synthesis of organic compounds. It can also be used in medicinal chemistry for the synthesis of pharmaceuticals, and in materials science for the synthesis of polymers materials. Finally, it can be used in a variety of laboratory experiments, including reactions with Lewis bases, reactions with electron-rich compounds, and reactions with electrophiles.
Synthesemethoden
2-Br-1-F-3-OMe-4-MeBz can be synthesized using a variety of methods, including direct fluorination, reaction with bromine, and reaction with a brominated compound. The direct fluorination method involves the reaction of 2-bromo-4-methylbenzene with fluorine gas in the presence of a catalyst such as palladium chloride. The reaction with bromine involves the reaction of 2-bromo-4-methylbenzene with bromine gas in the presence of a catalyst such as palladium chloride. The reaction with a brominated compound involves the reaction of 2-bromo-4-methylbenzene with a brominated compound such as 1-bromo-2-fluorobenzene in the presence of a catalyst such as palladium chloride.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-3-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZKGIQZDOIVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

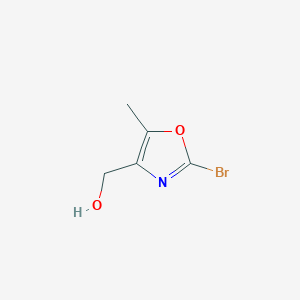
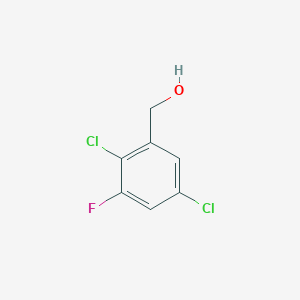

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)

![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
